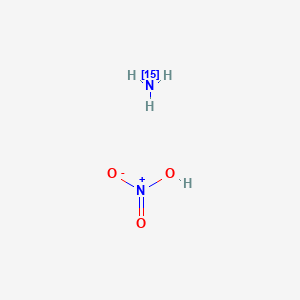

Ammonium-15N nitrate

Übersicht

Beschreibung

Ammonium-15N nitrate: is an isotopically labeled compound where the nitrogen atom in the ammonium ion is replaced with the nitrogen-15 isotope. This compound is widely used in scientific research due to its unique properties, particularly in studies involving nitrogen cycling and tracing.

Wirkmechanismus

Target of Action

Ammonium-15N nitrate is an inorganic salt containing the 15N isotope . Its primary targets are the nitrogen cycle processes in both aquatic and terrestrial ecosystems . It is widely used in ecological research to provide insights into nitrogen (N) cycling and its underlying regulating mechanisms .

Mode of Action

This compound interacts with its targets by participating in the nitrogen cycle. It can be taken up by organisms and incorporated into their biochemical processes. The 15N isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen within these processes .

Biochemical Pathways

The stable nitrogen isotope (15N) analysis of ammonium (NH4+) and nitrate (NO3–) is widely used in ecological research, providing insights into N cycling and its underlying regulating mechanisms in both aquatic and terrestrial ecosystems . The sequence of reductions from NO3– to NO2– to ammonia (NH3, NH4+ at physiological pH) is generally referred to as Dissimilatory Nitrate Reduction to Ammonia (DNRA) .

Pharmacokinetics

Its bioavailability in the environment is influenced by factors such as soil ph, temperature, and the presence of other nutrients .

Result of Action

The use of this compound allows for the tracking of nitrogen transformations in the environment. This can provide valuable insights into processes such as mineralization, nitrification, and denitrification . It can also help to identify the relative rates of these processes and their contribution to nitrogen saturation in various ecosystems .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the chemical composition of the soil or water it is introduced to, the temperature, and the presence of specific microorganisms that participate in the nitrogen cycle . For example, the presence of certain bacteria can influence the rate at which this compound is transformed and utilized in the environment .

Biochemische Analyse

Biochemical Properties

Ammonium-15N nitrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the processes of ammonification, nitrification, and denitrification . The nature of these interactions is complex and multifaceted, often involving changes in the 15N abundance and concentration of the target nitrogen species .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in the cellular environment can lead to changes in the productivity and biodiversity in both terrestrial and aquatic ecosystems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are subject to certain specific advantages and limitations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

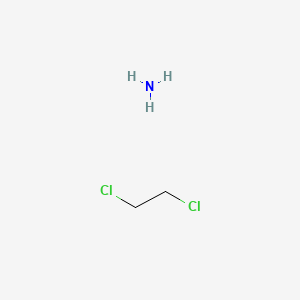

Synthetic Routes and Reaction Conditions: Ammonium-15N nitrate can be synthesized by reacting ammonia-15N with nitric acid. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic enrichment of the final product.

Industrial Production Methods: The industrial production of ammonium nitrate generally involves the neutralization of nitric acid with ammonia. For the isotopically labeled version, ammonia-15N is used instead of regular ammonia. The process includes several steps such as neutralization, concentration, addition of stabilizers, and finishing .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium-15N nitrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, especially in explosive mixtures.

Reduction: It can be reduced to form nitrogen gas and water.

Substitution: It can participate in substitution reactions where the nitrate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Often involves heating or mixing with reducing agents.

Reduction: Typically requires a strong reducing agent like zinc or iron.

Substitution: Involves reagents like sodium or potassium salts.

Major Products:

Oxidation: Produces nitrogen gas, water, and oxygen.

Reduction: Produces nitrogen gas and water.

Substitution: Produces various ammonium salts depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Ammonium-15N nitrate is extensively used in scientific research, including:

Chemistry: Used as a tracer in studies involving nitrogen cycling and transformations.

Biology: Helps in understanding nitrogen metabolism in plants and microorganisms.

Medicine: Used in metabolic studies to trace nitrogen pathways in the human body.

Industry: Employed in agricultural research to study nitrogen uptake and utilization by crops

Vergleich Mit ähnlichen Verbindungen

- Ammonium-15N chloride

- Ammonium-15N sulfate

- Potassium nitrate-15N

- Urea-15N2

Comparison: Ammonium-15N nitrate is unique due to its dual role as both a nitrogen source and an oxidizing agent. Unlike ammonium-15N chloride and ammonium-15N sulfate, which are primarily used as nitrogen sources, this compound’s oxidizing properties make it valuable in explosive mixtures and other oxidation reactions. Potassium nitrate-15N and urea-15N2 are also used as nitrogen sources but differ in their chemical properties and applications .

Eigenschaften

IUPAC Name |

azane;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i;1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORZGWHZXZQMV-IEOVAKBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745783 | |

| Record name | Nitric acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.037 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-48-1 | |

| Record name | Nitric acid, ammonium-15N salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31432-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium-15N nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is ammonium-15N nitrate used to study nitrogen uptake in plants?

A1: this compound is utilized as a tracer in plant nutrition studies. By applying this labeled fertilizer to soil, researchers can track the absorption and utilization of both ammonium and nitrate forms of nitrogen by plants. For instance, a study [] investigated the influence of fertilizer application time on nitrogen recovery in spring wheat using a solution of ammonium-15N-nitrate. The results revealed that nitrogen uptake was significantly influenced by the timing of fertilizer application, with the highest recovery observed when applied during specific growth stages. This highlights the importance of optimizing nutrient application strategies for efficient plant growth and nitrogen utilization.

Q2: Can this compound help us understand nitrogen cycling in soils?

A2: Absolutely. This compound is instrumental in deciphering the intricate nitrogen cycle in soil ecosystems. A study [] used a sophisticated model called SimKIM-Advanced to analyze data from a 15N-tracer experiment employing ammonium-15N. This model successfully explained the variations in 15N enrichment observed in nitric oxide and nitrous oxide under different oxygen levels. The study demonstrated the dynamic interplay between nitrification and denitrification processes and emphasized the substantial contribution of organic nitrogen to nitrous oxide production in soils.

Q3: Beyond plants, are there other applications for this compound in biological research?

A3: Yes, this compound has proven valuable in studying microbial metabolism. A study [] used this compound to investigate the microbial production of isoquinoline from indene. By incorporating the 15N label into the culture medium, researchers confirmed that the nitrogen atom in the isoquinoline product originated from the ammonium in ammonium nitrate. This study highlights the utility of this compound in elucidating metabolic pathways and nitrogen assimilation processes in microorganisms.

Q4: What is the structural characterization of this compound?

A4: this compound consists of two ions: ammonium (NH4+) and nitrate (NO3-). In this case, the ammonium ion contains the heavier nitrogen isotope, 15N.

Q5: Are there any specific analytical techniques optimized for detecting and quantifying this compound?

A5: Mass spectrometry (MS) is a powerful technique for analyzing this compound []. Its ability to differentiate isotopes based on mass-to-charge ratio makes it ideal for tracing the fate of 15N in biological samples. Coupled with techniques like electrospray ionization (ESI) and gas chromatography (GC), MS allows for precise quantification of this compound and its metabolites in complex matrices like soil and plant tissue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)

![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)

![Cucurbit[5]uril](/img/structure/B3068135.png)

![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)